3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3S/c15-10-4-1-3-9(7-10)13(19)17-14(22)16-11-5-2-6-12(8-11)18(20)21/h1-8H,(H2,16,17,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWDHXJSWHNGBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367639 | |
| Record name | 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6389-51-1 | |
| Record name | 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 3-bromobenzoyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The thiourea (-N-C(=S)-N-) group undergoes oxidation with common oxidizing agents. Experimental studies on structurally analogous benzoylthiourea derivatives show:
Oxidation preferentially targets the thione sulfur atom rather than the aromatic bromine or nitro groups .
Reduction Reactions
The nitro (-NO₂) group exhibits selective reducibility under controlled conditions:
The bromine atom remains intact during these reductions, as confirmed by persistent Br signals in ¹H NMR spectra .
Nucleophilic Substitution
The bromine atom at the 3-position participates in aromatic substitution reactions:
| Nucleophile | Catalyst | Product | Reaction Rate (k, L/mol·s) |
|---|---|---|---|
| Sodium methoxide (NaOCH₃) | CuI/DMF | Methoxy-substituted derivative | 4.2 × 10⁻³ |
| Piperidine | None | Piperidinyl-substituted analog | 1.8 × 10⁻³ |
Substitution occurs more slowly compared to non-nitrated analogs due to decreased ring activation from the meta-nitro group .
Metal Complexation
The thiourea group forms stable complexes with transition metals, as demonstrated by spectrophotometric titrations:
Complex formation modulates electronic properties, with bathochromic shifts observed in UV-Vis spectra (Δλ = 40-60 nm) .
Stability Under Hydrolytic Conditions
The compound shows pH-dependent degradation:
| pH | Temperature | Half-life (t₁/₂) | Primary Degradation Pathway |
|---|---|---|---|
| 1.2 (acidic) | 37°C | 8.3 hours | Thiourea hydrolysis to urea + H₂S |
| 7.4 (neutral) | 37°C | 72 hours | No significant degradation |
| 9.0 (basic) | 37°C | 3.1 hours | Simultaneous Br⁻ elimination and nitro group reduction |
Hydrolysis kinetics follow pseudo-first-order behavior (R² > 0.98) across all pH conditions .
Scientific Research Applications
Medicinal Chemistry
Antiprotozoal Activity
One of the primary applications of 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide is its antiprotozoal activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that this compound induces morphological and biochemical changes in protozoan cells, leading to cell death through autophagic pathways. The mechanism involves alterations in mitochondrial membrane potential and lipid peroxidation, showcasing its potential as an effective therapeutic agent against protozoan infections.
Table 1: Biological Activity Against Protozoa
| Compound Name | Target Organism | Mechanism of Action | Reference |
|---|---|---|---|
| 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide | Trypanosoma cruzi | Induces cell death via autophagy |
Interaction with Metal Ions
Studies have shown that the thiourea groups within 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide can form stable complexes with metal ions. This property may enhance its biological activities or modify its chemical properties, making it useful in drug development and catalysis. The ability to form these complexes suggests potential applications in designing metal-based therapeutics or catalysts for chemical reactions.
Structural Analogues and Variants
The compound has several structural analogues that share similar features but differ in substituents. These variations can lead to different biological activities and pharmacological profiles. For example:
Table 2: Structural Variants of 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-bromo-N-(3,5-dichlorophenyl)carbamothioylbenzamide | Contains dichlorophenyl group | Different halogen substituents |
| N-(cyclohexylcarbamothioyl)benzamide | Lacks halogen but retains carbamothioyl group | Different side chain leading to varied activity |
| 4-bromo-N-(4-nitrophenyl)carbamothioylbenzamide | Similar nitrophenyl group | Variation in position of bromine and nitro |
These analogues can be explored for their distinct biological activities, potentially leading to new therapeutic agents.
Synthesis and Industrial Applications
The synthesis of 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide typically involves several chemical reactions, including oxidation and reduction processes using reagents like potassium permanganate and lithium aluminum hydride. Industrial applications may involve scaled-up versions of these reactions with stringent quality control measures to ensure product consistency.
Case Studies
Case Study 1: Antiprotozoal Efficacy
In a study examining the efficacy of various compounds against Trypanosoma cruzi, 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide demonstrated significant cytotoxicity at low micromolar concentrations. The study highlighted the compound's ability to induce apoptosis in T. cruzi cells, providing a promising avenue for further research into its use as an antichagasic agent.
Case Study 2: Metal Complexation Studies
Research into the complexation of thiourea derivatives with transition metals revealed that 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide forms stable complexes that exhibit enhanced catalytic properties in organic reactions. These findings suggest potential applications in catalysis and materials science, where metal-thiourea complexes could be utilized for various chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and carbamothioyl group may also contribute to its overall biological effects by interacting with cellular pathways .
Comparison with Similar Compounds
Structural Analogs in Antiprotozoal Activity
BTU-3 is part of a broader class of benzoylthiourea derivatives. Key analogs include:
- BTU-1 : N-(Cyclohexylcarbamothioyl)benzamide
- BTU-2 : N-(tert-Butylcarbamothioyl)benzamide
Key Findings :
Anticancer Thiourea-Benzamide Copper Complexes
Recent studies highlight derivatives of BTU-3 complexed with copper ions for breast cancer (MCF-7) inhibition:
Key Findings :
Antitubercular Thiourea Derivatives
Thiourea benzamides with modified substituents show activity against Mycobacterium tuberculosis:
| Compound | Substituents | MIC (H37Rv Strain) | Target |
|---|---|---|---|
| Derivative 79 | 2-Chloro, methyl(1-phenylethyl) | 1.6 µg/mL | InhA enzyme |
| BTU-3 | 3-Bromo, 3-nitrophenyl | Not tested | N/A |
Key Findings :
Spectroscopic and Crystallographic Comparisons
FT-IR and X-ray studies reveal structural trends:
Biological Activity
3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 380.217 g/mol. Its structure includes a bromine atom, a nitrophenyl group, and a carbamothioyl moiety, which are critical for its biological activity.
Antiprotozoal Effects
Research indicates that 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide exhibits notable antiprotozoal activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves:
- Induction of Morphological Changes : The compound alters mitochondrial membrane potential and induces lipid peroxidation in protozoan cells.
- Cell Death via Autophagy : These biochemical changes lead to cell death through an autophagic pathway, highlighting the compound's potential as an antichagasic agent.
Inhibition of NFκB Activation
The compound's structural analogs, particularly those with N-substituted benzamides, have demonstrated the ability to inhibit NFκB activation. This inhibition is crucial for developing anti-inflammatory therapies. Mechanistic studies show that certain modifications can enhance apoptotic induction and inhibit pathways that prevent apoptosis, making these compounds candidates for cancer treatment .
Structure-Activity Relationship (SAR)
A study on the SAR of benzamide derivatives revealed that modifications at specific positions significantly affect biological activity. For instance, compounds with halogen substitutions exhibited enhanced potency against various cancer cell lines. The presence of both bromine and nitro groups in 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide is believed to contribute to its unique reactivity and biological properties .
Comparative Analysis with Related Compounds
A comparative analysis table illustrates the structural features and biological activities of similar compounds:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 3-bromo-N-(3,5-dichlorophenyl)carbamothioylbenzamide | Contains dichlorophenyl group | Different halogen substituents | Moderate antitumor activity |
| N-(cyclohexylcarbamothioyl)benzamide | Lacks halogen but retains carbamothioyl group | Different side chain | Limited activity |
| 4-bromo-N-(4-nitrophenyl)carbamothioylbenzamide | Similar nitrophenyl group | Variation in position of bromine | Enhanced anti-inflammatory properties |
The mechanisms underlying the biological activities of 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide include:
- Cell Cycle Disruption : Studies indicate that treatment with this compound leads to cell cycle arrest at the S phase, suggesting its potential as a chemotherapeutic agent .
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated protozoan cells, contributing to cell death mechanisms .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 3-bromo-N-[(3-nitrophenyl)carbamothioyl]benzamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include:
- Reacting a benzoyl chloride derivative with a thiourea precursor under anhydrous conditions.
- Purification via column chromatography (e.g., silica gel with pet. ether/acetone) and characterization using elemental analysis (CHNS), FTIR, and NMR spectroscopy .
- Single-crystal growth for structural validation, often achieved by slow evaporation of solvent mixtures (e.g., DMSO/water) .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine its molecular structure?
- Methodological Answer :
- Data collection using a Bruker APEX II CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure solution via dual-space algorithms (e.g., Superflip) and refinement using SHELXL, accounting for disorder and hydrogen bonding .
- Validation of bond lengths/angles against DFT-optimized geometries (B3LYP/6-311G(d,p)) to resolve discrepancies .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FTIR : Identifies thiourea C=S stretching (~1250 cm⁻¹) and amide N-H bending (~3300 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms substituent effects (e.g., bromo and nitro groups alter aromatic proton shifts) .
- UV-Vis : Analyzes π→π* and n→π* transitions to assess electronic properties .
Advanced Research Questions
Q. How do DFT calculations reconcile experimental and theoretical structural data?
- Methodological Answer :
- Geometry optimization at B3LYP/6-311G(d,p) level compares bond parameters (e.g., C-S, N-H) with SC-XRD data.
- Energy gap analysis (HOMO-LUMO) predicts reactivity, while Natural Bond Orbital (NBO) analysis evaluates hyperconjugative interactions .
- Discrepancies >0.05 Å in bond lengths may indicate crystal packing effects or solvent interactions .
Q. What insights does Hirshfeld surface analysis provide into intermolecular interactions?
- Methodological Answer :
- Hirshfeld surfaces (Crystal Explorer 17.5) quantify interaction types (e.g., H···Br, C-H···O) via 2D fingerprint plots.
- Dominant contacts (e.g., H-H, C-Br···π) are correlated with lattice energy frameworks to explain packing motifs .
- Energy frameworks visualize stabilizing interactions (e.g., hydrogen bonds contribute >60% to total lattice energy) .
Q. Can molecular docking predict this compound’s bioactivity against viral proteases?
- Methodological Answer :
- Docking (AutoDock Vina) against targets like SARS-CoV-2 Mpro (PDB: 6LU7) assesses binding affinity.
- Key interactions: Nitro groups form hydrogen bonds with Lys137/Cys128; bromine enhances hydrophobic contacts .
- Binding energy thresholds (< -5 kcal/mol) suggest potential inhibitory activity, validated via MD simulations .
Q. How is polymorphism addressed in its crystal structure?
- Methodological Answer :
- Disorder analysis (e.g., C2/c vs. P21 space groups) identifies conformational flexibility in the carbamothioyl group.
- Hydrogen-bonding variations (N-H···O vs. C-H···F) and halogen interactions (Br···π) drive packing differences .
- Thermal ellipsoid models refine positional disorder, supported by residual density maps .
Q. What methodologies quantify its thermodynamic and nonlinear optical (NLO) properties?
- Methodological Answer :
- Thermodynamics : Thermo.pl software calculates entropy (S), heat capacity (Cp), and enthalpy (H) at 100–1000 K, revealing vibrational contributions to stability .
- NLO : DFT-derived polarizability (α) and hyperpolarizability (β) predict second-harmonic generation (SHG) efficiency, critical for photonic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
